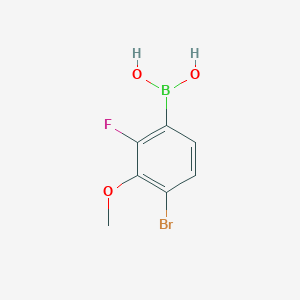

4-Bromo-2-fluoro-3-methoxyphenylboronic acid

Description

4-Bromo-2-fluoro-3-methoxyphenylboronic acid (CAS: 943830-77-1) is a boronic acid derivative with a phenyl ring substituted at positions 2 (fluoro), 3 (methoxy), and 4 (bromo). This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceuticals and materials science . The bromo and fluoro substituents enhance its utility as a bifunctional building block, allowing sequential functionalization.

Propriétés

IUPAC Name |

(4-bromo-2-fluoro-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJCQONZYKAVJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Br)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-2-fluoro-3-methoxybenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure consistency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-fluoro-3-methoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives . This reaction is facilitated by palladium catalysts and typically occurs under mild conditions, making it highly versatile.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and aryl or vinyl halides.

Conditions: The reactions are generally carried out in polar solvents such as DMF or tetrahydrofuran (THF) at temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

The primary application of 4-Bromo-2-fluoro-3-methoxyphenylboronic acid is in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. This compound acts as a versatile building block in synthesizing complex organic molecules. The presence of the boronic acid functional group enables it to participate effectively in these reactions, allowing for the introduction of various functional groups into target compounds.

Table 1: Comparison of Boronic Acids in Suzuki Coupling

| Compound Name | Reactivity in Suzuki Coupling | Unique Features |

|---|---|---|

| This compound | High | Contains bromine and fluorine for enhanced reactivity |

| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | Moderate | Chlorine substitution may alter selectivity |

| 2-Fluoro-3-methoxyphenylboronic acid | Low | Lacks bromine; simpler structure |

Medicinal Chemistry

Drug Development

The incorporation of fluorine into drug candidates can significantly improve their pharmacokinetic properties, such as membrane permeability and metabolic stability. Researchers utilize this compound to explore structure-activity relationships (SAR) in potential drug candidates. The specific substituents can influence biological activity, making it a valuable compound for developing new pharmaceuticals.

Case Study: Inhibitors of Enzymes

One notable application is the synthesis of inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 1, which is involved in steroid metabolism. The compound serves as a key intermediate in synthesizing more complex inhibitors that can modulate this enzyme's activity, providing insights into therapeutic strategies for hormone-related conditions .

Material Science

Development of Novel Materials

Boronic acids are also employed in creating novel materials with unique properties. For instance, this compound can be used to design polymers that exhibit self-healing capabilities or responsiveness to specific stimuli. The combination of its substituents may lead to materials with tailored physical and chemical properties suitable for various applications.

Environmental Applications

Sensing Technologies

Research indicates that boronic acids can be utilized in sensor technologies due to their ability to form reversible covalent bonds with diols. This property can be exploited to develop sensors for detecting environmental pollutants or biomolecules, making compounds like this compound relevant in environmental monitoring.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-fluoro-3-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The boronic acid functional group plays a crucial role in facilitating the transmetalation step, which is key to the reaction’s success.

Comparaison Avec Des Composés Similaires

Positional Isomers

Functional Group Variations

- (6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid (CAS: 957120-79-5): Contains a methoxycarbonyl group (COOCH₃) at C3 instead of methoxy.

- 4-Bromo-2-fluoro-3-methoxy-benzoic acid :

Physicochemical and Reactivity Comparisons

Electronic Effects

- Electron-Withdrawing Groups (Br, F) :

- Electron-Donating Groups (OCH₃) :

Suzuki-Miyaura Coupling

Stability Studies

- Thermal gravimetric analysis (TGA) reveals the target compound’s decomposition temperature (Td) is ~200°C, higher than 4-methoxyphenylboronic acid (Td: 150°C) due to halogen stabilization .

Commercial Availability and Purity

Activité Biologique

4-Bromo-2-fluoro-3-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry. This compound is notable for its ability to interact with various biological targets, which can influence multiple cellular processes. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C₇H₈BBrF O₃

- Molecular Weight : 227.85 g/mol

- CAS Number : 943830-77-1

- InChI Key : JCKZNMSBFBPDPM-UHFFFAOYSA-N

Biological Activity Overview

This compound exhibits a range of biological activities. Its primary applications are in the fields of drug development and biochemical research, where it serves as a valuable building block for synthesizing various pharmaceuticals.

Key Biological Activities:

- Anticancer Activity : Studies have indicated that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This compound has shown promise in targeting specific cancer pathways.

- Antiviral Properties : Preliminary data suggest that this compound may exhibit antiviral activity against several viruses, including HIV and influenza.

- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and amines. This property enables it to modulate enzyme activities and disrupt cellular processes.

Case Studies

-

Anticancer Research :

- A study published in Journal of Medicinal Chemistry demonstrated that boronic acids can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. The specific pathways affected include the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation .

- Antiviral Activity :

- Enzyme Inhibition :

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Bromo-2-fluoro-3-methoxyphenylboronic acid, and what factors influence the choice of starting materials?

- Methodology :

- Directed metalation : Start with a substituted bromo-fluoroanisole derivative. Use n-BuLi or LDA to deprotonate the aromatic ring at the desired position, followed by quenching with trimethyl borate. Purify via recrystallization (e.g., hexane/ethyl acetate) .

- Cross-coupling precursor : Begin with halogenated intermediates (e.g., 4-bromo-2-fluoro-3-methoxyiodobenzene) and perform Miyaura borylation using Pd(dppf)Cl₂ as a catalyst and bis(pinacolato)diboron .

- Critical factors :

- Regioselectivity of substituents (bromo, fluoro, methoxy) may require protecting groups to avoid side reactions.

- Steric hindrance from methoxy groups may necessitate elevated temperatures (80–100°C) for efficient borylation .

Q. How should researchers optimize Suzuki-Miyaura cross-coupling conditions when using this boronic acid?

- Key parameters :

- Validation : Monitor reaction progress via TLC (Rf shift) and confirm coupling efficiency by HPLC-MS.

Q. What spectroscopic techniques are most effective for characterizing purity and structure?

- 1H/13C NMR : Identify methoxy (δ ~3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and boron coupling patterns .

- FT-IR : Confirm boronic acid B-O bonds (1340–1390 cm⁻¹) and methoxy C-O (1250 cm⁻¹) .

- Elemental analysis : Ensure stoichiometric Br/F content (deviation >0.3% indicates impurities) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

- Electronic effects :

- Bromo (electron-withdrawing) enhances electrophilicity at the para position, accelerating transmetallation.

- Methoxy (electron-donating) reduces reactivity at the ortho position, requiring stronger bases (e.g., Cs₂CO₃) .

- Steric effects :

- Ortho-fluoro and meta-methoxy groups create steric congestion, necessitating bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

- Case study : Compare coupling yields with 4-Fluoro-3-methoxyphenylboronic acid (no bromo) to highlight bromo’s electronic impact .

Q. What strategies mitigate protodeboronation under aqueous reaction conditions?

- Approaches :

- Use anhydrous solvents (e.g., THF) with molecular sieves to minimize water exposure.

- Add stabilizing agents (e.g., 2,6-lutidine) to scavenge protons .

- Employ microwave-assisted synthesis to shorten reaction times (<1 hour) .

Q. How can researchers resolve contradictions in catalytic systems for polyhalogenated arylboronic acids?

- Analysis framework :

Substituent positioning : Compare catalytic efficiency for ortho vs. para halogenation (e.g., PdCl₂(dtbpf) outperforms Pd(PPh₃)₄ for sterically hindered substrates) .

Base selection : K₃PO₄ may outperform Cs₂CO₃ in polar aprotic solvents (e.g., DMF) for electron-rich systems .

Controlled experiments : Replicate conflicting studies with identical substrates to isolate catalyst/base/solvent variables.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.